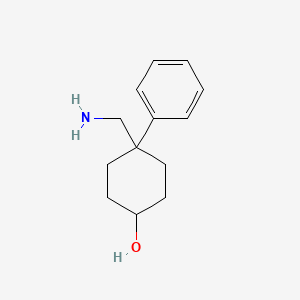

4-(Aminomethyl)-4-phenylcyclohexanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

37436-03-6 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

4-(aminomethyl)-4-phenylcyclohexan-1-ol |

InChI |

InChI=1S/C13H19NO/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-5,12,15H,6-10,14H2 |

InChI Key |

MHJFMILGCWFNPG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1O)(CN)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Aminomethyl 4 Phenylcyclohexanol

Retrosynthetic Analysis and Precursor Design for the Phenylcyclohexanol Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the 4-phenylcyclohexanol (B47007) core, the analysis involves two primary disconnections: the carbon-carbon bond between the phenyl group and the cyclohexane (B81311) ring, and the carbon-oxygen bond of the hydroxyl group.

This approach suggests that the 4-phenylcyclohexanol core can be synthesized from precursors such as benzene (B151609) and a cyclohexene (B86901) or cyclohexanone (B45756) derivative. A common forward synthetic strategy involves the reaction of benzene with cyclohexene in the presence of a catalyst. google.com The conformational properties of the phenylcyclohexane (B48628) structure, where the phenyl group's preference for an equatorial or axial position can be influenced by other substituents, are an important consideration in the design of precursors. researchgate.netnih.gov For instance, in 1-methyl-1-phenylcyclohexane, the phenyl group may prefer the axial position to minimize steric interactions. researchgate.netyoutube.com

Approaches for Stereoselective Synthesis of 4-(Aminomethyl)-4-phenylcyclohexanol Enantiomers

Achieving enantiomeric purity is often a critical goal in chemical synthesis, as different enantiomers of a molecule can have distinct biological activities. Stereoselective synthesis aims to produce a single stereoisomer of a chiral compound.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgscielo.org.mx A general scheme involves coupling the starting material with the chiral auxiliary, performing the diastereoselective reaction, and then cleaving the auxiliary. sigmaaldrich.com Evans' oxazolidinone auxiliaries, for example, are widely used for stereoselective alkylation and aldol (B89426) reactions in the synthesis of complex natural products. wikipedia.orgresearchgate.net Camphorsultam is another effective chiral auxiliary that has been used to construct chiral rings with high selectivity. wikipedia.org

Catalytic asymmetric reactions use a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This method is highly efficient and is a cornerstone of modern green chemistry.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. Alcohol dehydrogenases (ADHs) are particularly useful for the stereoselective reduction of ketones to alcohols. In a relevant example, the synthesis of cis-4-propylcyclohexanol was achieved using a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH) coupled with a glucose dehydrogenase (GDH) for cofactor regeneration. mdpi.com The reaction conditions were optimized for temperature, pH, and substrate concentration to achieve high conversion and yield. mdpi.com This biocatalytic approach offers a green alternative for producing specific stereoisomers of substituted cyclohexanols. mdpi.com

Below is a table illustrating the optimization of reaction conditions for the enzymatic synthesis of cis-4-propylcyclohexanol, a process analogous to what could be applied for 4-phenylcyclohexanol derivatives. mdpi.com

Table 1: Optimization of Biocatalytic Reduction

| Parameter | Condition | Substrate Conversion Rate | Notes |

|---|---|---|---|

| Temperature | 35 °C | Optimal | Balances enzyme activity and stability. |

| pH | 7.0 - 8.0 | Optimal | Maintained with Na₂CO₃ to ensure enzyme performance. mdpi.com |

| Cell Dosage (LK-TADH) | 30 g/L | 100% (after 6h) | Higher concentrations increased reaction rate but also costs and processing difficulty. mdpi.com |

| Substrate Conc. | 125 g/L | 100% (after 5h) | High substrate loading was successfully converted. mdpi.com |

This interactive table is based on data for the synthesis of cis-4-propylcyclohexanol, demonstrating principles applicable to aminocyclohexanol synthesis. mdpi.com

Introduction of the Aminomethyl Group: Mechanistic Considerations

The introduction of the aminomethyl (-CH₂NH₂) group onto the 4-phenylcyclohexanol core is a key synthetic step. A common and effective strategy to install such a group is through the reduction of a nitrile (-C≡N) precursor.

A plausible synthetic route would involve a precursor molecule like 4-cyano-4-phenylcyclohexanone. The cyano group can be reduced to an aminomethyl group using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ onto the electrophilic carbon of the nitrile. This process occurs twice, followed by protonation during the workup step, to yield the primary amine. Simultaneously, the ketone group would be reduced to a hydroxyl group, completing the formation of the target molecule's key functional groups.

Formation of the Phenyl Substituent on the Cyclohexane Ring

The phenyl group is a defining feature of the molecule's core structure. A phenyl ring is an aromatic benzene ring attached to a substituent, whereas a cyclohexane ring is a saturated, non-planar aliphatic ring. echemi.com The formation of the C-C bond between these two rings is a fundamental transformation in the synthesis.

One industrial method for synthesizing the phenylcyclohexane scaffold is the hydroalkylation of benzene with cyclohexene. google.com This reaction is typically performed in the presence of a catalyst, such as a molecular sieve containing FAU (faujasite) structures. google.com The process can be designed as a two-part system where benzene first reacts with cyclohexene, and any resulting poly-substituted byproducts (like dicyclohexylbenzene) are then reacted with more benzene to convert them back to the desired mono-substituted product, cyclohexylbenzene, thus maximizing yield. google.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

Maximizing the yield and purity of the final product is a central goal in synthetic chemistry. This is achieved by systematically optimizing various reaction parameters, including solvent, catalyst, temperature, and reaction time. nih.gov

The choice of solvent can significantly impact reaction outcomes. For example, in a study on the synthesis of substituted imidazoles, reactions were tested in various solvents at both room temperature and reflux. The yield dramatically improved with heat, with ethanol (B145695) proving to be the optimal solvent, affording an 82% yield compared to only trace amounts at room temperature. researchgate.net

Catalysts are also critical. In a different synthesis, various catalysts were screened, and it was found that 20 mol% of molecular iodine in ethanol under reflux provided the best results. researchgate.net Running the reaction without a catalyst failed to produce the desired product, highlighting the catalyst's essential role. researchgate.net The amount of catalyst is also fine-tuned; using 15 mol% or 25 mol% of iodine gave lower yields than the optimal 20 mol%. researchgate.net

These examples demonstrate a universal principle in academic synthesis: a multi-variable approach is necessary to identify the ideal conditions for a given transformation. murraystate.edu

Table 2: Effect of Solvent on a Representative Condensation Reaction Yield

| Entry | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 1 | Water | Room Temp. | Trace |

| 2 | Acetonitrile (B52724) | Room Temp. | Trace |

| 3 | Methanol | Room Temp. | Trace |

| 4 | Ethanol | Room Temp. | Trace |

| 5 | Water | Reflux | 10 |

| 6 | Acetonitrile | Reflux | 13 |

| 7 | Methanol | Reflux | 25 |

This interactive table is based on data from a study on imidazole (B134444) synthesis, illustrating the profound effect of solvent and temperature on reaction yield. researchgate.net

Table 3: Catalyst and Solvent Optimization for a Representative Synthesis

| Entry | Catalyst (mol%) | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Iodine (20) | Ethanol | 68 |

| 2 | Iodine (15) | Ethanol | Lower Yield |

| 3 | Iodine (25) | Ethanol | Lower Yield |

| 4 | Iodine (20) | Methanol | Lower Yield |

| 5 | Iodine (20) | Acetonitrile | Lower Yield |

| 6 | Piperidine (20) | Ethanol | Lower Yield |

| 7 | Acetic Acid (20) | Ethanol | Lower Yield |

This interactive table is based on data from a study on chromenoquinoline synthesis, showing how catalyst type, catalyst amount, and solvent choice are systematically varied to find optimal conditions. researchgate.net

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Structural Elucidation (NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the covalent structure and identifying the functional groups within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct regions. Aromatic protons on the phenyl group would appear in the downfield region, typically between δ 7.2 and 7.4 ppm. The protons of the cyclohexane (B81311) ring would produce a complex series of multiplets in the upfield region, generally between δ 1.4 and 2.0 ppm. The methylene (B1212753) protons of the aminomethyl group (—CH₂NH₂) would likely appear as a singlet or a closely coupled system, while the amine (—NH₂) and hydroxyl (—OH) protons would present as broad singlets whose chemical shifts are dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide key structural information. The six carbons of the phenyl ring would resonate between δ 125 and 150 ppm. The quaternary carbon (C4), being bonded to the phenyl and aminomethyl groups, would be significantly downfield. The carbinol carbon (C1), attached to the hydroxyl group, would appear in the δ 65-75 ppm range. The remaining cyclohexane ring carbons and the aminomethyl carbon would resonate in the aliphatic region (δ 20-50 ppm).

2D NMR: To unambiguously assign these signals and confirm connectivity, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the cyclohexane ring and the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the cyclohexane and aminomethyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(Aminomethyl)-4-phenylcyclohexanol

| Atom/Group | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Notes |

| Phenyl-H | ~ 7.2 - 7.4 (m) | - | Signals for ortho, meta, and para protons. |

| Phenyl-C (ipso) | - | ~ 145 - 150 | Quaternary carbon attached to the cyclohexane ring. |

| Phenyl-C (o, m, p) | - | ~ 125 - 129 | Aromatic carbons. |

| Cyclohexane-H (CH₂) | ~ 1.4 - 2.0 (m) | - | Complex overlapping multiplets for axial and equatorial protons. |

| C1-H (CHOH) | ~ 3.5 - 4.0 (m) | - | Axial vs. equatorial position affects the chemical shift and multiplicity. |

| C1 (CHOH) | - | ~ 65 - 75 | Carbinol carbon. |

| C2, C6, C3, C5 | - | ~ 20 - 40 | Aliphatic cyclohexane carbons. |

| C4 (Quaternary) | - | ~ 40 - 50 | Shielded by alkyl groups but attached to phenyl and aminomethyl groups. |

| Aminomethyl-H (CH₂) | ~ 2.5 - 3.0 (s) | - | Methylene protons adjacent to the nitrogen. |

| Aminomethyl-C (CH₂) | - | ~ 45 - 55 | Aminomethyl carbon. |

| Amine-H (NH₂) | Variable (br s) | - | Chemical shift is solvent and concentration-dependent. |

| Hydroxyl-H (OH) | Variable (br s) | - | Chemical shift is solvent and concentration-dependent. |

Infrared (IR) spectroscopy is used to identify the characteristic vibrations of the functional groups present in this compound. The spectrum would be dominated by strong, broad absorption from the hydroxyl and amine groups.

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Alcohol (O-H) | Stretching | 3200 - 3600 | Strong, Broad |

| Primary Amine (N-H) | Stretching | 3300 - 3500 | Medium, Two Bands |

| Primary Amine (N-H) | Scissoring (Bending) | 1590 - 1650 | Medium to Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium, Multiple Bands |

| Alcohol C-O | Stretching | 1050 - 1200 | Strong |

The broadness of the O-H and N-H signals is due to hydrogen bonding. The presence of sharp peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H) would confirm the presence of both ring systems.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula, C₁₃H₁₉NO. echemi.com The calculated monoisotopic mass is 205.14646 u. echemi.com

The fragmentation pattern in Electron Ionization (EI-MS) would provide further structural evidence. Key fragmentation pathways would likely include:

Loss of Water: A peak at [M-18]⁺ resulting from the dehydration of the cyclohexanol (B46403) ring.

Alpha-Cleavage: The bond between the quaternary C4 and the aminomethyl group is prone to cleavage, a common pathway for amines. This would result in the loss of a CH₂NH₂• radical (mass 30), leading to a significant fragment at m/z 175.

Benzylic Cleavage: Cleavage of the C4-phenyl bond could occur, though it is generally less favored than alpha-cleavage to an amine.

Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation, leading to a complex pattern of smaller ions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. springernature.com While a crystal structure for this compound has not been reported, data for the closely related compound trans-4-phenylcyclohexanol provides valuable insight into the likely conformation of the 4-phenylcyclohexane core. nih.gov

The structure of trans-4-phenylcyclohexanol reveals that the cyclohexane ring adopts a stable chair conformation. nih.gov In this isomer, both the phenyl group at C4 and the hydroxyl group at C1 occupy equatorial positions to minimize steric hindrance. The introduction of an aminomethyl group at the C4 position would create a quaternary center. In the solid state, it is expected that the bulky phenyl group would preferentially occupy an equatorial position. The aminomethyl group would be fixed in an axial position at C4. The conformation of the hydroxyl group at C1 (axial or equatorial) would define the cis/trans isomerism of the molecule. Intermolecular hydrogen bonding involving the hydroxyl and amino groups would be a dominant feature of the crystal packing.

Table 3: Crystallographic Data for trans-4-Phenylcyclohexanol (A Representative Core Structure) nih.gov

| Parameter | Value |

| Compound | trans-4-Phenylcyclohexanol |

| Formula | C₁₂H₁₆O |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 14.6389 |

| b (Å) | 5.30300 |

| c (Å) | 13.1361 |

| β (°) | 106.9940 |

| Volume (ų) | 974.4 |

| Z | 4 |

Note: This data is for a related compound and serves to illustrate the expected solid-state characteristics of the 4-phenylcyclohexane moiety.

Conformational Isomerism and Dynamic Studies using Variable Temperature NMR

The cyclohexane ring is not static but exists in a dynamic equilibrium between two chair conformations. Variable Temperature (VT) NMR spectroscopy is a powerful tool for studying such dynamic processes. nih.gov

For this compound, the key dynamic process is the chair-chair ring inversion. At room temperature, this inversion is rapid on the NMR timescale, resulting in an averaged spectrum where the signals for axial and equatorial protons (on C2, C3, C5, and C6) are coalesced. rsc.org

By lowering the temperature of the NMR experiment, the rate of ring inversion can be slowed significantly. nih.gov Below a certain temperature (the coalescence temperature), the interconversion becomes slow enough that distinct signals for the axial and equatorial protons of each methylene group can be resolved. nih.gov Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the ring-flip process, providing quantitative information about the conformational flexibility of the ring. Such studies on substituted cyclohexanols have been crucial in understanding the energetic balance between different conformers. nih.gov

Stereochemical Assignment and Chirality in Cyclohexanol Systems

The structure of this compound contains multiple stereochemical elements.

Diastereomerism: The relative orientation of the hydroxyl group at C1 and the substituents at the quaternary C4 center gives rise to cis and trans diastereomers.

In the cis-isomer , the hydroxyl group and the phenyl/aminomethyl group are on the same face of the cyclohexane ring.

In the trans-isomer , they are on opposite faces. These diastereomers have different physical and spectroscopic properties and can be separated by techniques like chromatography.

Chirality: The C1 and C4 atoms are stereogenic centers (chiral centers), meaning the molecule is chiral and can exist as enantiomers.

C1: This carbon is bonded to four different groups (H, OH, C2, and C6), making it a chiral center.

C4: This carbon is also bonded to four different groups (phenyl, aminomethyl, C3, and C5), making it a second chiral center.

Due to the presence of two chiral centers, the molecule can exist as two pairs of enantiomers. For example, the cis-isomer exists as a pair of (1R, 4S) and (1S, 4R) enantiomers (assuming a specific configuration at C4 for the phenyl/aminomethyl groups), and the trans-isomer exists as a different pair of enantiomers. The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog priority rules. The determination of absolute configuration is challenging and typically requires single crystal X-ray diffraction of a single enantiomer or its derivative. springernature.com

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Hydroxyl Group: Functional Group Interconversions

The hydroxyl group in 4-(Aminomethyl)-4-phenylcyclohexanol is tertiary, a structural feature that governs its reactivity. fiveable.me Unlike primary or secondary alcohols, tertiary alcohols cannot be oxidized to aldehydes or ketones because they lack a hydrogen atom on the carbinol carbon. fiveable.me However, they can undergo various other functional group interconversions. fiveable.mesolubilityofthings.com

Key transformations involving the tertiary hydroxyl group include:

Substitution Reactions: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation. This intermediate can then be attacked by nucleophiles. However, the stability of this carbocation can also lead to elimination reactions as a competing pathway.

Esterification: The direct esterification of sterically hindered tertiary alcohols like this one with carboxylic acids is often challenging. More reactive acylating agents, such as acyl chlorides or anhydrides, are typically required, often in the presence of a non-nucleophilic base.

Etherification: Formation of ethers from tertiary alcohols can be achieved under specific conditions, for instance, through Williamson ether synthesis by first converting the alcohol to its alkoxide, though this can be difficult due to steric hindrance.

| Reaction Type | Reagents | Product Type | Notes |

| Substitution (SN1-type) | H-X (e.g., HBr, HCl) | Alkyl Halide | Prone to elimination side-products. |

| Esterification | Acyl Chloride, Pyridine | Ester | Standard Fischer esterification is generally ineffective. |

| Dehydration | Strong Acid (e.g., H₂SO₄), Heat | Alkene | Follows Zaitsev's rule where possible, but rearrangement can occur. |

Reactivity of the Aminomethyl Group: Nucleophilic and Electrophilic Transformations

The primary aminomethyl group is a versatile functional handle, capable of acting as both a nucleophile and, after modification, an electrophile. solubilityofthings.commasterorganicchemistry.com Its reactivity is somewhat moderated by the steric bulk of the quaternary carbon to which it is attached. nih.govresearchgate.net

Nucleophilic Transformations: The lone pair of electrons on the nitrogen atom makes the aminomethyl group nucleophilic. masterorganicchemistry.com It can readily participate in reactions such as:

N-Acylation: Reaction with acyl chlorides or anhydrides to form stable amides. This is often a high-yielding and chemoselective transformation. solubilityofthings.com

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. Due to steric hindrance, this reaction may require more forcing conditions compared to less hindered primary amines. masterorganicchemistry.com

Reductive Amination: While the aminomethyl group is already an amine, it can be used in reductive amination protocols with aldehydes or ketones if it is first converted to an imine and then reduced. nih.gov

Iminium Ion Formation: In the presence of an appropriate carbonyl compound, the amine can form a transient iminium ion, which acts as an electrophile in various carbon-carbon bond-forming reactions. youtube.com

Electrophilic Transformations: The aminomethyl group itself is not electrophilic, but it can be converted into a group that is susceptible to nucleophilic attack. For instance, conversion to a good leaving group (e.g., a tosylate after acylation and reduction) could allow for substitution reactions, although this is a multi-step process.

| Transformation | Reagent(s) | Resulting Functional Group | Mechanistic Role of Amine |

| N-Acylation | Acyl Chloride (R-COCl) | Amide | Nucleophile |

| N-Alkylation | Alkyl Halide (R'-X) | Secondary Amine | Nucleophile |

| Schiff Base Formation | Aldehyde/Ketone | Imine | Nucleophile |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl | Nucleophile |

Reactions Involving the Phenyl Moiety: Aromatic Substitutions and Derivatizations

The phenyl group is generally less reactive than the hydroxyl and aminomethyl groups. It is susceptible to electrophilic aromatic substitution (EAS), but the reaction conditions must be carefully chosen. chadsprep.com The quaternary carbon attached to the ring acts as a bulky alkyl group, which is weakly activating and directs incoming electrophiles to the ortho and para positions. However, the para position is blocked, so substitution is directed primarily to the ortho positions. The steric hindrance from the adjacent cyclohexane (B81311) ring can significantly disfavor ortho substitution.

Nucleophilic aromatic substitution (NAS) is also a possibility but requires the presence of strong electron-withdrawing groups on the phenyl ring, which are not present in the parent molecule. chadsprep.comlibretexts.org Therefore, derivatization of the phenyl ring typically involves initial functionalization via harsher methods, such as metallation, followed by reaction with an electrophile.

| Reaction Type | Conditions/Reagents | Typical Position of Substitution | Notes |

| Nitration | HNO₃/H₂SO₄ | ortho | Steric hindrance may lower yields. |

| Halogenation | Br₂/FeBr₃ | ortho | Can be difficult to control and may require a Lewis acid catalyst. |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | ortho | Often challenging due to the deactivated nature of the ring by the bulky substituent and potential for rearrangements. |

Ring-Opening and Ring-Closing Reactions of Related Cyclohexanol (B46403) Derivatives

While this compound itself is a stable six-membered ring, related cyclohexanol derivatives can undergo ring-opening or ring-closing reactions under specific conditions. anu.edu.auacs.org For instance, oxidative cleavage of the cyclohexane ring is possible but requires strong oxidizing agents and harsh conditions.

More synthetically relevant are intramolecular reactions that lead to the formation of new ring systems. If a reactive group were introduced elsewhere on the cyclohexane ring or on one of the existing functional groups, intramolecular cyclization could occur. youtube.com For example:

An intramolecular SN2 reaction between the aminomethyl group and a leaving group positioned elsewhere on the ring could form a bicyclic amine.

Intramolecular aza-Michael additions can occur if an unsaturated side-chain is present. anu.edu.au

These types of reactions are highly dependent on the stereochemistry and conformational flexibility of the cyclohexane ring, which dictates the proximity of the reacting groups.

Investigation of Reaction Mechanisms through Kinetic and Computational Studies

The mechanistic pathways of reactions involving complex molecules like this compound are often elucidated through a combination of kinetic experiments and computational modeling. nih.govnih.govmdpi.com

Kinetic Studies: By measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or solvent), researchers can determine the rate law and activation parameters of a reaction. koreascience.kr This information helps to identify the species involved in the rate-determining step. For instance, kinetic isotope effects can reveal whether a C-H or N-H bond is broken in the transition state.

Computational Studies: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for modeling reaction mechanisms. mdpi.comnih.gov These studies can map out the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. researchgate.net For a molecule with the conformational flexibility of a cyclohexane derivative, computational models can help predict the most stable conformers and how that conformation influences reactivity. nih.gov For example, computational evidence has been crucial in confirming the enamine mechanism in organocatalyzed reactions involving amines and carbonyls. nih.gov Such studies can also rationalize observed stereoselectivities and predict the feasibility of different reaction pathways. nih.govfrontiersin.org

Derivatization and Functionalization for Specialized Research Applications

Synthesis of Analogs with Modified Aminomethyl, Phenyl, or Cyclohexanol (B46403) Scaffolds

The core structure of 4-(aminomethyl)-4-phenylcyclohexanol can be systematically altered to fine-tune its steric and electronic properties. Modifications can be targeted at the aminomethyl group, the phenyl ring, or the cyclohexanol backbone to generate a library of analogs for various research purposes.

Aminomethyl Group Modification: The primary amine is a key site for derivatization. It can be N-alkylated to introduce secondary or tertiary amines or converted into various amides. For instance, reaction with acyl chlorides or anhydrides can introduce a wide range of functional groups. These modifications are crucial for altering the molecule's role, such as its basicity and coordination properties when used as a ligand. nih.gov

Phenyl Ring Substitution: The phenyl group can be functionalized through electrophilic aromatic substitution reactions. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can modulate the electronic properties of the entire molecule.

Cyclohexanol Scaffold Alteration: The cyclohexanol ring provides a rigid, three-dimensional framework. Analogs can be synthesized using substituted cyclohexanones in the initial steps of the synthesis, introducing functional groups onto the ring itself. The stereochemistry of the hydroxyl group (cis or trans relative to the aminomethyl-phenyl group) also offers another point of diversity.

Table 1: Potential Modifications for Analog Synthesis

| buildScaffold Component | scienceModification Strategy | functionsPotential Outcome |

|---|---|---|

| Aminomethyl Group | N-Alkylation, N-Acylation, Conversion to Sulfonamides | Altered basicity, nucleophilicity, and coordination properties. |

| Phenyl Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation, Friedel-Crafts) | Modulation of electronic properties and introduction of new functional handles. |

| Cyclohexanol Ring | Use of substituted cyclohexanone (B45756) precursors | Introduction of additional functional groups on the aliphatic ring, altering steric bulk and polarity. |

Introduction of Bioorthogonal Tags and Probes for Chemical Biology Studies

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.govrsc.org The functional groups of this compound are ideal attachment points for bioorthogonal handles, enabling its use as a probe in chemical biology.

The primary amine or the hydroxyl group can be readily modified to incorporate small, stable, and inert functional groups (tags) that are poised to react with a specific partner. This allows for the precise labeling of biomolecules or the visualization of cellular processes. rsc.org

Common bioorthogonal reactions include:

Azide-Alkyne Cycloadditions: The amine can be acylated with a molecule containing an azide (B81097) or a terminal alkyne. This prepares the compound for a "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netiupac.org SPAAC is particularly useful for live-cell imaging as it does not require a toxic copper catalyst. nih.gov

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: A tetrazine or a strained alkene (like trans-cyclooctene) can be attached to the scaffold. rsc.org The IEDDA reaction between these two partners is extremely fast and highly specific, making it a powerful tool for in vivo applications. iupac.org

By attaching such tags, researchers can use derivatives of this compound to track its distribution, identify binding partners, or assemble more complex molecular architectures within a biological context.

Table 2: Bioorthogonal Ligation Strategies

| biotechBioorthogonal Reaction | add_circle_outlineRequired Functional Group 1 | add_circle_outlineRequired Functional Group 2 | starKey Advantage |

|---|---|---|---|

| SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) | Azide | Strained Alkyne (e.g., cyclooctyne) | Copper-free, suitable for live systems. nih.govresearchgate.net |

| IEDDA (Inverse-Electron-Demand Diels-Alder) | Tetrazine | Strained Alkene (e.g., trans-cyclooctene) | Extremely fast reaction kinetics. iupac.org |

| Staudinger Ligation | Azide | Phosphine | One of the pioneering bioorthogonal reactions. rsc.org |

Design and Synthesis of Chiral Ligands and Catalysts

Chiral amino alcohols are privileged structures in the field of asymmetric catalysis, serving as precursors to highly effective ligands for metal-catalyzed reactions. rsc.org The stereochemically defined structure of this compound makes it an excellent candidate for the development of new chiral ligands.

The amine and alcohol functionalities can coordinate to a metal center, forming a stable chelate ring that creates a well-defined chiral environment. This environment can influence the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. Libraries of such ligands can be synthesized and screened for efficacy in various transformations. rug.nl For example, derivatives of this scaffold could be used in reactions like the enantioselective arylation of aldehydes or asymmetric hydrogenations. nih.govyoutube.com

The design principles often involve converting the simple amino alcohol into a more complex structure, such as an oxazoline (B21484) or a phosphine-containing ligand, to enhance its catalytic activity and selectivity. For instance, phosphino-oxazoline (PHOX) ligands are a well-established class of N,N-ligands that have proven effective in palladium-catalyzed allylic alkylation. rsc.org The synthesis of such complex ligands from the this compound scaffold is a promising avenue for discovering novel and efficient asymmetric catalysts.

Preparation of Precursors for Polymer Chemistry and Materials Science Research

The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, allows it to act as a monomer in condensation polymerization. youtube.com This opens up possibilities for its use in the synthesis of advanced polymers and materials.

Depending on the co-monomer used, different types of polymers can be created:

Polyamides: Reaction with a dicarboxylic acid or its derivative would lead to the formation of a polyamide, with the amide bond formed via the aminomethyl group.

Polyesters: The hydroxyl group can react with a dicarboxylic acid to form polyester (B1180765) linkages. rug.nl Amino-functionalized polyesters are a notable class of materials with applications as gene delivery carriers and biodegradable plastics. rsc.org

Polyesteramides: If the molecule is reacted with a dicarboxylic acid, both the amine and alcohol groups can potentially react, leading to the formation of polyesteramides. These materials combine the properties of both polyesters and polyamides. nih.gov The use of amino alcohol-based monomers can create degradable elastomers with tunable mechanical properties. nih.gov

Polyurethanes: The hydroxyl group can react with diisocyanates to form polyurethanes.

The incorporation of the rigid phenylcyclohexyl core into the polymer backbone can impart unique properties to the resulting material, such as increased thermal stability, rigidity, and a higher glass transition temperature compared to purely aliphatic counterparts. und.edu This makes derivatives of this compound interesting building blocks for high-performance polymers and functional materials.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. jmchemsci.com It is widely employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to calculate various electronic properties that govern a molecule's reactivity. mdpi.com

For 4-(Aminomethyl)-4-phenylcyclohexanol, DFT calculations can identify the preferred conformations of the cyclohexyl ring (chair, boat, etc.) and the orientation of the phenyl and aminomethyl substituents. The calculations typically involve minimizing the energy of the molecule to find its ground state structure.

Key electronic parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. jmchemsci.com A smaller gap generally suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). mdpi.com For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms and positive potential near the hydroxyl and amine hydrogens.

Table 1: Calculated Electronic Properties (Illustrative) This table shows typical parameters that would be calculated using a DFT method like B3LYP.

| Parameter | Description | Illustrative Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 8.3 eV |

| Electronegativity (χ) | Tendency to attract electrons | 2.35 eV |

| Hardness (η) | Resistance to change in electron distribution | 4.15 eV |

| Electrophilicity (ω) | Capacity to accept electrons | 0.67 eV |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights that are not available from static models. mdpi.com An MD simulation calculates the forces between atoms and uses them to solve equations of motion, effectively tracking the trajectory of each atom in a system. mdpi.com

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) to mimic physiological conditions. The simulation, running for nanoseconds or even microseconds, would reveal the molecule's conformational landscape—the collection of different shapes it can adopt and the likelihood of transitioning between them. This is crucial for understanding its flexibility and how it might adapt its shape to bind to a biological target. rsc.org

MD simulations are also invaluable for studying intermolecular interactions. By analyzing the simulation trajectory, one can identify and quantify hydrogen bonds between the molecule's hydroxyl and amino groups and the surrounding water molecules. It also allows for the study of hydrophobic interactions involving the phenyl and cyclohexyl groups. This information is critical for understanding the molecule's solubility and how it interacts with biological macromolecules like proteins or nucleic acids. mdpi.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govbrieflands.com The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activities.

To build a QSAR model for analogues of this compound, a dataset of related compounds with experimentally measured biological activities is required. For each compound, a set of "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure and properties, and can be categorized as:

1D/2D Descriptors: Molecular weight, atom counts, topological indices. nih.gov

3D Descriptors: Molecular shape, volume, surface area, and fields related to steric and electrostatic properties. frontiersin.org

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that correlates the descriptors with the observed activity. brieflands.com This model can then be used to predict the activity of new, yet-to-be-synthesized analogues. By analyzing the QSAR model, chemists can identify which molecular features are most important for activity, providing a rational basis for designing more potent compounds. mdpi.com

Table 2: Example of Molecular Descriptors for QSAR Analysis This table provides examples of descriptors that would be calculated for a set of analogues to build a QSAR model.

| Descriptor Type | Example Descriptor | Description |

| Physicochemical | LogP | A measure of lipophilicity (oil/water partition coefficient). |

| Topological | Wiener Index | A descriptor of molecular branching. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| 3D/Steric | Molecular Volume | The van der Waals volume of the molecule. |

| Hydrogen Bonding | H-Bond Donors | Count of hydrogen atoms attached to N or O. |

| Hydrogen Bonding | H-Bond Acceptors | Count of N or O atoms. |

Prediction of Spectroscopic Parameters (NMR, IR) through Computational Methods

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data or to confirm the structure of a synthesized compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT methods. The calculation involves determining the vibrational frequencies of the molecule's chemical bonds. Each peak in a calculated IR spectrum corresponds to a specific vibrational mode, such as the O-H stretch of the alcohol, the N-H stretches of the amine, C-H stretches of the aromatic and aliphatic parts, and the C=C stretches of the phenyl ring. Comparing a calculated spectrum to an experimental one, such as the known spectrum for 4-phenylcyclohexanol (B47007), can help validate the structure and assign experimental peaks. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms in an NMR spectrum can also be predicted computationally. The method involves calculating the magnetic shielding tensor for each nucleus within the molecule's optimized geometry. These theoretical shifts are often calculated relative to a standard compound (like tetramethylsilane, TMS) and can be highly accurate, especially when a proper theoretical method and basis set are chosen. This predictive power is invaluable for assigning complex spectra and distinguishing between different isomers.

Table 3: Comparison of Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ) in ppm This table illustrates how computational predictions can be compared to experimental results to confirm assignments.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| C-OH | 71.5 | 70.8 |

| C-CH₂NH₂ | 45.2 | 44.9 |

| Phenyl C (quaternary) | 145.8 | 146.3 |

| Phenyl C (ortho) | 128.9 | 128.5 |

| Phenyl C (meta) | 127.6 | 127.1 |

| Phenyl C (para) | 126.8 | 126.4 |

Elucidation of Reaction Pathways and Transition States through Computational Mechanics

Computational methods are essential for exploring the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. researchgate.net

This process involves locating and calculating the energies of all relevant species along the reaction coordinate, including:

Reactants: The starting materials of the reaction.

Intermediates: Stable or semi-stable molecules formed during the reaction.

Transition States (TS): The highest energy point on the reaction pathway, which represents the energy barrier that must be overcome for the reaction to proceed. researchgate.net

Products: The final molecules formed.

For this compound, one could computationally study reactions such as the protonation of the amino group, esterification of the hydroxyl group, or other functional group transformations. DFT calculations are commonly used to optimize the geometries of the reactants, products, and the critical transition states. mdpi.com The energy difference between the reactants and the transition state (the activation energy) provides insight into the reaction rate, while the energy difference between reactants and products indicates whether the reaction is energetically favorable (exothermic or endothermic).

Table 4: Illustrative Energy Profile for a Hypothetical Reaction This table shows the kind of data generated when studying a reaction pathway, such as the protonation of the amine.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H⁺ | 0.0 |

| Transition State | Structure where the H⁺ is partially bonded | +2.5 |

| Product | Protonated this compound | -15.0 |

Advanced Analytical Method Development for Research Studies

Chromatographic Techniques for Separation and Purity Assessment (HPLC, LC-MS/MS)

Chromatographic methods are indispensable for the separation and purity evaluation of 4-(Aminomethyl)-4-phenylcyclohexanol from reaction mixtures and for quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for these purposes.

A key impurity that may arise during the synthesis of this compound is 4-aminophenol (B1666318), a potential starting material or degradation product. google.comnih.gov The development of a robust HPLC method would focus on achieving baseline separation of the main compound from any such impurities. Given the compound's structure, which includes a phenyl ring and a primary amine, a reversed-phase HPLC method is a suitable approach.

A hypothetical HPLC method for the analysis of this compound could employ a C18 column. nih.gov The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govyakhak.org The presence of the amino group might cause peak tailing, which can often be mitigated by the addition of a competing amine, such as triethylamine, to the mobile phase or by using a column specifically designed for amine analysis. Detection by UV is feasible due to the presence of the phenyl group, likely at a wavelength around 220 nm or 275 nm. sielc.com

For more sensitive and specific quantification, especially in complex biological matrices, an LC-MS/MS method would be developed. phenomenex.com This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov After chromatographic separation, the analyte would be ionized, typically using electrospray ionization (ESI), and then fragmented to produce specific product ions for detection. This multiple reaction monitoring (MRM) approach ensures high specificity and allows for very low limits of quantification. nih.gov

Table 1: Proposed HPLC and LC-MS/MS Method Parameters for this compound Analysis

| Parameter | HPLC | LC-MS/MS |

| Column | C18, 5 µm, 4.6 x 250 mm | C18, 3.5 µm, 2.1 x 100 mm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.4) | Acetonitrile:0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 220 nm | ESI-MS/MS (MRM mode) |

| Injection Volume | 10 µL | 5 µL |

| Column Temp. | 25°C | 40°C |

Method Validation for Reproducibility and Accuracy in Research Contexts

For any analytical method to be considered reliable for research purposes, it must undergo validation. Method validation ensures that the method is reproducible and accurate for its intended application. The validation process for an HPLC or LC-MS/MS method for this compound would encompass several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines.

These parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Acceptance Criteria for Method Validation Parameters

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.998 |

| Accuracy (% Recovery) | 80-120% |

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) |

| LOD | Signal-to-Noise Ratio ≥ 3 |

| LOQ | Signal-to-Noise Ratio ≥ 10 |

Spectroscopic Quantification Methods (UV/Vis, Fluorescence)

Spectroscopic methods offer a rapid and non-destructive means of quantifying this compound in solution.

UV/Vis Spectroscopy: The phenyl group in this compound is a chromophore that absorbs ultraviolet light. A UV/Vis spectrum of the compound would likely show a primary absorption maximum (λmax) in the range of 200-280 nm. researchgate.net The exact position of the λmax can be influenced by the solvent polarity. According to Beer-Lambert's law, the absorbance at this wavelength is directly proportional to the concentration of the compound in a non-absorbing solvent. A calibration curve of absorbance versus concentration can be constructed using standards of known concentration to quantify the compound in unknown samples.

Fluorescence Spectroscopy: While the native fluorescence of this compound may be weak, derivatization of the primary amino group with a fluorescent tag can significantly enhance detection sensitivity. Reagents such as 4-chloro-7-nitro-2,1,3-benzooxadiazole (NBD-Cl) react with primary amines to produce highly fluorescent derivatives. yakhak.org This approach allows for the quantification of the compound at very low concentrations. The excitation and emission wavelengths would be determined by the specific fluorescent tag used. For instance, DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that can bind to molecules and fluoresce, offering a potential, though less common, method for detection. nih.gov

Table 3: Spectroscopic Properties and Methods for this compound

| Technique | Property/Method | Description |

| UV/Vis Spectroscopy | Absorption Maximum (λmax) | Expected in the 200-280 nm range due to the phenyl chromophore. |

| Quantification | Based on a calibration curve of absorbance vs. concentration. | |

| Fluorescence Spectroscopy | Derivatization | The primary amino group can be tagged with a fluorophore (e.g., NBD-Cl). yakhak.org |

| Detection | Highly sensitive detection of the fluorescent derivative. |

Chiral Analysis Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC, NMR with Chiral Shift Reagents)

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. The determination of the enantiomeric excess (e.e.) is crucial in many research contexts.

Chiral HPLC: This is the most common and reliable method for separating and quantifying enantiomers. yakhak.orgchiralpedia.com The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. youtube.com For an amino alcohol like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal separation. yakhak.org The ratio of the peak areas of the two enantiomers in the chromatogram is used to calculate the enantiomeric excess.

NMR with Chiral Shift Reagents: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess. In the presence of a chiral shift reagent, the NMR signals of the two enantiomers, which are identical in a non-chiral environment, will be shifted to different extents. This results in separate signals for each enantiomer in the NMR spectrum. The integration of these signals allows for the determination of the enantiomeric ratio.

Another NMR-based approach involves the use of a chiral derivatizing agent. The reaction of the racemic compound with a single enantiomer of a chiral derivatizing agent forms a pair of diastereomers. Diastereomers have different physical and chemical properties and will exhibit distinct signals in the NMR spectrum, allowing for their quantification and thus the determination of the original enantiomeric excess.

Table 4: Chiral Analysis Techniques for this compound

| Technique | Principle | Typical Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase. youtube.com | Separation and quantification of enantiomers. |

| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes with different NMR chemical shifts. | Determination of enantiomeric ratio. |

| NMR with Chiral Derivatizing Agents | Formation of stable diastereomers with distinct NMR signals. | Determination of enantiomeric excess. |

Role of 4 Aminomethyl 4 Phenylcyclohexanol As a Key Chemical Building Block and Probe

Application in Complex Molecule Synthesis and Scaffold Construction

The structural framework of 4-(aminomethyl)-4-phenylcyclohexanol, featuring a substituted cyclohexane (B81311) ring, is a recurring motif in medicinal chemistry. While specific examples detailing the use of this exact molecule are not prevalent in widely available literature, the utility of the core 4-amino-4-arylcyclohexane scaffold is well-documented in the synthesis of complex, biologically active molecules.

Researchers have successfully used related 4-amino-4-arylcyclohexanones and their derivatives as foundational scaffolds for a novel class of analgesics. nih.gov The synthesis of these compounds often begins with the construction of the core phenylcyclohexane (B48628) ring, which is later functionalized. nih.gov The structure-activity relationship (SAR) studies of these series revealed that the nature and position of substituents on the aromatic ring are critical for analgesic potency, with some derivatives showing potency comparable to morphine. nih.gov

Furthermore, substituted 4-aminocyclohexane derivatives have been developed for their affinity to specific biological targets, such as the μ-opioid receptor and the ORL1-receptor, highlighting the importance of this scaffold in the creation of targeted therapeutics for conditions like pain. google.com The inherent three-dimensionality of the cyclohexane ring provides a fixed spatial arrangement of functional groups, which is a desirable feature for designing molecules that can fit into specific protein binding pockets. The 2-phenethylamine motif, a structure related to a fragment of this compound, is also a widely recognized scaffold in medicinal chemistry, forming the basis for numerous natural and synthetic bioactive compounds. nih.gov

| Related Scaffold | Application/Significance | Reference |

|---|---|---|

| 4-Amino-4-arylcyclohexanones | Core structure for a novel class of analgesics. Potency is sensitive to aryl ring substitutions. | nih.gov |

| Substituted 4-aminocyclohexane derivatives | Used to develop compounds with affinity for μ-opioid and ORL1-receptors for pain treatment. | google.com |

| 2-Phenethylamine | A foundational motif present in many biologically active compounds and key therapeutic targets. | nih.gov |

Utilization as a Chiral Ligand in Asymmetric Catalysis

Asymmetric catalysis is a powerful technique for the enantioselective synthesis of chiral compounds. This field heavily relies on the development of effective chiral ligands that can coordinate with a metal center to create a chiral catalytic environment. nih.govresearchgate.net Chiral amino alcohols are a prominent class of ligands used for this purpose.

This compound possesses the key features of a chiral amino alcohol ligand: a stereocenter, an amino group, and a hydroxyl group. These functional groups can act as bidentate or monodentate ligands, coordinating with metal catalysts to facilitate asymmetric transformations. Although specific studies employing this compound as a ligand in published asymmetric reactions are not readily found, its structure is analogous to other successful chiral ligands. The rigid cyclohexane backbone can help create a well-defined chiral pocket around the metal center, potentially inducing high enantioselectivity in reactions such as asymmetric reductions, additions, or rearrangements. nih.gov The development of new catalysts often involves screening libraries of ligands, and compounds like this compound are prime candidates for such investigations. researchgate.net

Development of Chemical Probes for Targeted Molecular Investigations

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a biological system. The development of effective probes requires molecules with high affinity and selectivity for their intended target. While there is no specific documentation of this compound being used as a chemical probe, its structural attributes are relevant to probe design.

Scaffolds containing amine functionalities are often used in the synthesis of chemical probes. For instance, derivatives of 4-aminophenol (B1666318) have been synthesized and studied for their biological interactions, including with DNA, suggesting their potential as a basis for developing anticancer agents. mdpi.com The design of such probes often involves modifying a core scaffold—in this case, the phenylcyclohexanol backbone—by attaching reporter tags, reactive groups, or other functionalities to the amino or hydroxyl groups to enable detection or covalent binding to a target.

Precursor in the Rational Design of Novel Organic Molecules

Rational drug design is a strategy that involves creating new medications based on a detailed understanding of the biological target's three-dimensional structure. This process relies on the use of versatile precursors and building blocks that can be systematically modified to optimize binding affinity and pharmacological properties.

This compound serves as an exemplary precursor in this context. Its defined stereochemistry and multiple functionalization points (amine, hydroxyl, and phenyl ring) allow for the systematic synthesis of a library of derivatives. The phenylcyclohexylamine framework is a key component in the design of analgesics and other central nervous system agents. nih.gov For example, investigations into "reversed" analogues of phenylcyclohexylamines led to the discovery of compounds with significant analgesic activity. nih.gov Similarly, the broader 2-phenethylamine scaffold is a cornerstone in the design of molecules targeting a wide array of receptors and enzymes. nih.gov The use of such rigid, amine-containing scaffolds is a common strategy in the rational design of inhibitors for targets like factor Xa, a key enzyme in the blood coagulation cascade. google.com

| Compound/Scaffold | Role in Rational Design | Therapeutic Area/Target | Reference |

|---|---|---|---|

| 4-Amino-4-arylcyclohexanones | Precursor for SAR studies to develop potent analgesics. | Pain (Opioid System) | nih.gov |

| 4-(4-Aminophenyl)-3-morpholinone | A central precursor in the synthesis of Factor Xa inhibitors. | Thromboembolic Disorders | google.com |

| para-Aminophenol derivatives | Used as a basis for creating analogues of existing drugs like paracetamol with potentially improved safety profiles. | Analgesia, Antipyretic | nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The future synthesis of 4-(Aminomethyl)-4-phenylcyclohexanol and its analogs is likely to be driven by the principles of green chemistry, which prioritize environmental sustainability, efficiency, and safety. rasayanjournal.co.in Current research in organic synthesis emphasizes the reduction of hazardous waste, minimization of energy consumption, and use of renewable resources. rasayanjournal.co.in Methodologies such as microwave-assisted synthesis, which can dramatically shorten reaction times and increase yields, represent a promising avenue. rasayanjournal.co.in

Solventless reactions, or "grindstone chemistry," offer another green approach by carrying out reactions in the solid state, thereby eliminating the need for volatile and often toxic organic solvents. researchgate.net The use of heterogeneous catalysts, particularly those based on nano-materials like zeolites, is also a key area of development. These catalysts can be easily recovered by simple filtration and reused multiple times, improving the economic and environmental viability of the synthesis. For a molecule like this compound, this could involve novel catalytic reduction or amination strategies that are both stereoselective and environmentally benign.

Table 1: Promising Green Chemistry Techniques for Future Synthesis

| Technique | Principle | Potential Advantages for Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions directly and efficiently. rasayanjournal.co.in | Reduced reaction times, higher product yields, and enhanced reaction selectivity. rasayanjournal.co.in |

| Solventless Reactions | Reactants are mixed directly, often by grinding, without a solvent medium. | Eliminates solvent waste, simplifies product purification, and can lead to cleaner reactions. rasayanjournal.co.in |

| Heterogeneous Catalysis | Employs a catalyst in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction). | Facilitates easy catalyst separation and recycling, reducing waste and cost. |

| Ultrasonic Synthesis | Uses high-frequency sound waves to induce cavitation, creating localized high-temperature and high-pressure zones that accelerate reactions. rasayanjournal.co.in | Effective, environmentally friendly method that can improve reaction efficiency. rasayanjournal.co.in |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot to form a product that incorporates portions of all reactants. rasayanjournal.co.in | Increases synthetic efficiency, reduces the number of operational steps, and minimizes waste. rasayanjournal.co.in |

Integration with Automated Synthesis and High-Throughput Screening for Libraries

The structural core of this compound is an ideal starting point for the creation of compound libraries for biological screening. Modern drug discovery and materials science rely heavily on the ability to rapidly synthesize and test large numbers of related compounds. Automated synthesis platforms, particularly those utilizing continuous-flow and solid-phase synthesis, are transforming this process.

An automated system could be designed to use this compound or a precursor as a scaffold. The system could then perform a series of programmed reactions to modify the amine or phenyl groups, enabling both early and late-stage diversification. This "push-button" synthesis allows for the rapid generation of a library of derivatives with varied substituents. Such libraries, which can contain thousands of distinct compounds, are essential for high-throughput screening (HTS) campaigns aimed at identifying molecules with specific biological activities or material properties. upenn.edu The ability to digitally store and modify the chemical recipe for each compound further accelerates the design-build-test cycle of chemical research.

Advanced Computational Studies for Predictive Design and Mechanistic Insights

Computational chemistry provides powerful tools for predicting molecular properties and understanding reaction mechanisms at an atomic level, thereby guiding experimental work. For this compound, methods like Density Functional Theory (DFT) can be employed to optimize its three-dimensional structure, calculate its vibrational frequencies (IR and Raman spectra), and analyze its electronic properties. nih.govresearchgate.net

The analysis of Frontier Molecular Orbitals (HOMO and LUMO) can reveal the molecule's reactivity and potential for charge transfer, while Molecular Electrostatic Potential (MEP) maps can identify sites susceptible to nucleophilic or electrophilic attack. researchgate.net These insights are invaluable for designing new synthetic reactions and predicting the outcomes of derivatization. Furthermore, Time-Dependent DFT (TD-DFT) can predict the UV-Vis absorption spectra of the molecule and its derivatives, which is crucial for understanding their photophysical properties. researchgate.net For potential therapeutic applications, molecular docking and dynamics simulations can predict how these molecules might bind to specific protein targets, offering a computational pre-screening that saves significant time and resources. nih.govnih.gov

Table 2: Applications of Computational Chemistry in Studying this compound

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of optimized geometry, vibrational frequencies, and electronic structure. nih.gov | Accurate prediction of bond lengths/angles, IR/Raman spectra, and molecular stability. researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net | Understanding of chemical reactivity, kinetic stability, and electronic transitions. researchgate.netresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution and reactive sites on the molecule. researchgate.net | Identification of regions prone to electrophilic and nucleophilic attack, guiding reaction design. nih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra (UV-Vis). researchgate.net | Understanding of excited-state properties and correlation with experimental data. researchgate.net |

| Molecular Docking & Dynamics | Simulation of ligand-protein binding interactions. nih.gov | Prediction of binding affinity and mode, guiding the design of bioactive molecules. nih.gov |

Expanding Derivatization Strategies for Diverse Research Applications

The presence of both a primary aminomethyl group and a tertiary hydroxyl group makes this compound a versatile scaffold for chemical derivatization. Each functional group can be selectively modified to produce a wide array of new compounds with tailored properties. nih.gov

The primary amine is a nucleophilic center that can be readily acylated, alkylated, or converted into amides, sulfonamides, or ureas. It can also serve as a handle for attaching other molecular fragments or for conversion into other functional groups. For analytical purposes, the amine can be reacted with derivatizing reagents to enhance its detectability in chromatographic methods like HPLC. nih.govacademicjournals.org The hydroxyl group can be esterified or etherified to modify the molecule's polarity and steric profile. These derivatization strategies allow for systematic exploration of structure-activity relationships, potentially leading to the discovery of compounds with novel applications in fields ranging from medicinal chemistry to materials science. nih.gov

Table 3: Selected Derivatizing Reagents and Potential Applications

| Reagent | Target Functional Group | Application |

|---|---|---|

| 9-fluorenylmethyl chloroformate (FMOC) | Primary/Secondary Amines | Pre-column derivatization for HPLC with fluorescence detection. nih.gov |

| Dansyl chloride | Primary/Secondary Amines, Phenols | Pre-column derivatization for HPLC with UV or fluorescence detection. nih.gov |

| Benzoyl chloride | Primary/Secondary Amines, Alcohols | Derivatization to improve chromatographic behavior and enable UV detection. nih.gov |

| (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester | Primary/Secondary Amines | Chiral derivatizing reagent for the separation of enantiomers/diastereomers by HPLC. nih.gov |

| Acetic Anhydride | Alcohols, Primary/Secondary Amines | Acetylation to form esters and amides, modifying polarity and reactivity. researchgate.net |

Role in Advancing Fundamental Organic Chemistry Principles

Research focused on this compound can also contribute to a deeper understanding of fundamental principles in organic chemistry. The synthesis of this molecule presents challenges in stereocontrol, as the cyclohexane (B81311) ring can exist in different conformations and the substituents can be arranged in cis or trans configurations. Developing synthetic routes that selectively produce a single stereoisomer would be a valuable contribution to the field of stereoselective synthesis.

Furthermore, the molecule's rigid, yet conformationally complex, framework makes it an excellent model system for studying reaction mechanisms, intramolecular interactions (such as hydrogen bonding between the amine and hydroxyl groups), and the influence of steric hindrance on reactivity. The development of novel automated and green synthetic protocols for this compound and its derivatives can serve as a proof-of-concept for broader applications, driving innovation in synthetic technology. By serving as a testbed for new reactions, analytical techniques, and computational models, the study of this compound can help refine and expand the foundational principles of modern organic chemistry.

Q & A

Q. Q1. What are the established synthetic routes for 4-(Aminomethyl)-4-phenylcyclohexanol, and how do reaction conditions influence stereochemical outcomes?

Answer: The synthesis of this compound derivatives is typically achieved via a multi-step process. A key method involves:

Friedel-Crafts Acylation : Reacting 4-phenylcyclohexanone with oxalyl chloride to form an intermediate acyl chloride.

Nucleophilic Substitution : Treating the intermediate with an N-nucleophile (e.g., HNR1R2) in a one-pot reaction to yield 4-(4-carbamoylphenyl)cyclohexanone.

Reduction : Using lithium aluminium hydride (LiAlH4) or a sodium borohydride-aluminium chloride mixture to reduce the carbonyl group to an aminomethyl moiety .

Q. Critical Considerations :

- Stereoselectivity : The trans-configuration is favored during reduction due to steric hindrance from the phenyl group.

- Yield Optimization : Solvent polarity (e.g., THF vs. Et2O) and temperature control (0–25°C) significantly impact reaction efficiency.

Q. Q2. How can researchers characterize the structural and electronic properties of this compound?

Answer: Analytical Workflow :

Nuclear Magnetic Resonance (NMR) :

- <sup>1</sup>H NMR : Peaks at δ 1.5–2.2 ppm (cyclohexyl protons), δ 3.1–3.5 ppm (aminomethyl group), and δ 7.2–7.5 ppm (aromatic protons).

- <sup>13</sup>C NMR : Signals near 45–50 ppm (C-NH2) and 125–140 ppm (aromatic carbons).

Mass Spectrometry (MS) : Molecular ion [M+H]<sup>+</sup> at m/z 218.3 (C13H19NO).

X-ray Crystallography : Resolves spatial arrangement, confirming trans-stereochemistry (e.g., analogous structures in PubChem entries) .

Q. Advanced Tools :

- Density Functional Theory (DFT) : Predicts electronic distribution and reactive sites (e.g., aminomethyl group as a nucleophilic center).

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in biological activity data for this compound derivatives?

Answer: Discrepancies in bioactivity data often arise from:

Structural Variants : Minor modifications (e.g., fluorination at the cyclohexane ring) alter receptor binding. For example, fluorinated analogs show enhanced metabolic stability but reduced solubility .

Assay Conditions : pH-dependent protonation of the aminomethyl group affects interactions with targets like G-protein-coupled receptors (GPCRs).

Q. Resolution Protocol :

Q. Q4. How can researchers optimize the pharmacokinetic profile of this compound for CNS applications?

Answer: Key Parameters :

Lipophilicity : LogP values >2.5 enhance blood-brain barrier penetration but may increase off-target binding.

Hydrogen Bonding : Introducing polar substituents (e.g., hydroxyl groups) improves solubility without compromising bioavailability.

Q. Methodological Approaches :

Q. Q5. What safety protocols are recommended for handling this compound in laboratory settings?

Answer: Hazard Mitigation :

Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., oxalyl chloride).

Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with 5% acetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.